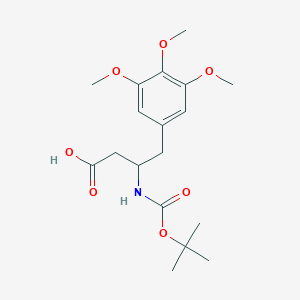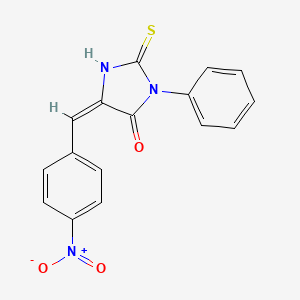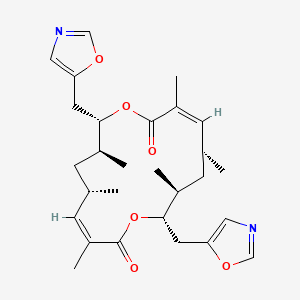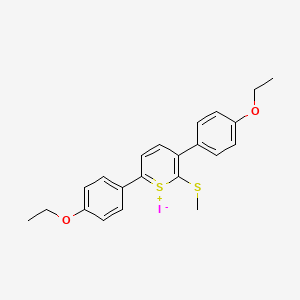
4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole is a heterocyclic organic compound characterized by the presence of an iodine atom and an isopropylsulfonyl group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method involves the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate (NaHCO₃). This reaction proceeds efficiently under mild conditions, yielding 4-iodo-1-tosylpyrazoles . The reaction can be further optimized by using acetic acid to obtain 5-aryl-4-iodopyrazoles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form C-C bonds.
Oxidation and Reduction: The isopropylsulfonyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
CuI-Catalyzed Coupling: The direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols is achieved using copper(I) iodide (CuI) as a catalyst, potassium t-butoxide (KOtBu) as a base, and microwave irradiation.
Palladium-Catalyzed Arylation: Palladium acetate (Pd(OAc)₂) in the presence of a base like potassium acetate (KOAc) can be used for direct arylation reactions.
Major Products:
4-Alkoxypyrazoles: Formed through CuI-catalyzed coupling with alcohols.
Aryl-Substituted Pyrazoles: Obtained via palladium-catalyzed arylation.
科学研究应用
4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
作用机制
The mechanism of action of 4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The iodine atom and isopropylsulfonyl group contribute to its reactivity and binding affinity. For example, in catalytic applications, the compound can facilitate the formation of reactive intermediates that participate in various chemical transformations .
相似化合物的比较
4-Iodobiphenyl: Another iodine-substituted aromatic compound with applications in organic synthesis.
4-Iodo-1,1’-biphenyl: Similar in structure but with a biphenyl core instead of a pyrazole ring.
N-(4-iodo-1,3-diphenylbutyl) acrylamide: A hydrophobic monomer used in polymer chemistry.
Uniqueness: 4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole is unique due to its combination of an iodine atom and an isopropylsulfonyl group on a pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research.
属性
分子式 |
C6H9IN2O2S |
|---|---|
分子量 |
300.12 g/mol |
IUPAC 名称 |
4-iodo-1-propan-2-ylsulfonylpyrazole |
InChI |
InChI=1S/C6H9IN2O2S/c1-5(2)12(10,11)9-4-6(7)3-8-9/h3-5H,1-2H3 |
InChI 键 |
VSTGMQWGNKFYCH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)S(=O)(=O)N1C=C(C=N1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713881.png)

![N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B13713913.png)
![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)
![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)

![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)



